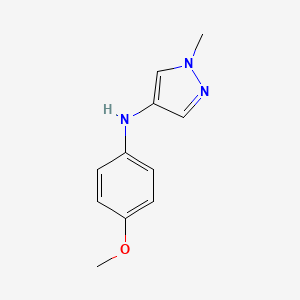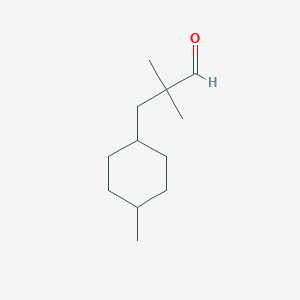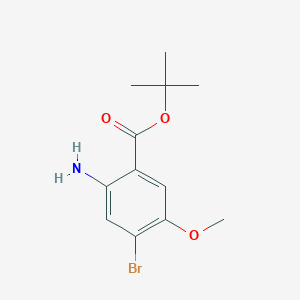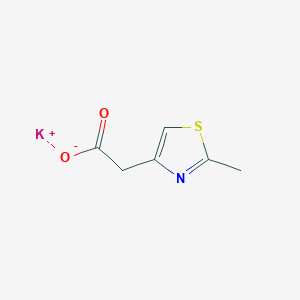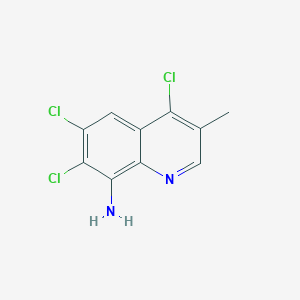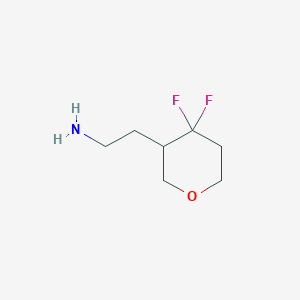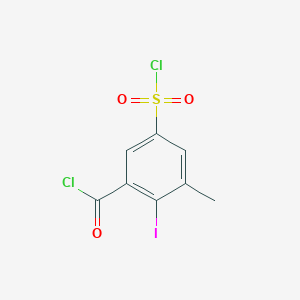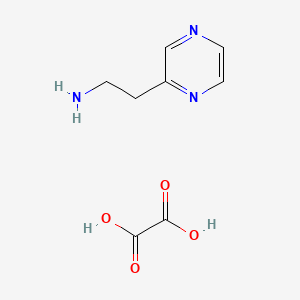
2-Pyrazin-ethylamineoxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrazin-ethylamineoxalate is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
The synthesis of 2-Pyrazin-ethylamineoxalate can be achieved through several synthetic routes. One common method involves the reaction of pyrazine-2-carboxylic acid with ethylamine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol and a temperature range of 60-80°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Analyse Des Réactions Chimiques
2-Pyrazin-ethylamineoxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can be converted to its corresponding oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound to its reduced form .
Substitution reactions of this compound typically involve the replacement of functional groups with other substituents. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Pyrazin-ethylamineoxalate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules.
In biology, this compound is studied for its potential therapeutic properties. It has shown promise as an antimicrobial agent, with activity against various bacterial and fungal strains. Additionally, it is being investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells .
In the field of medicine, this compound is explored for its potential as a diagnostic tool. Its unique chemical properties make it suitable for use in imaging techniques such as magnetic resonance imaging (MRI) and positron emission tomography (PET) .
Mécanisme D'action
The mechanism of action of 2-Pyrazin-ethylamineoxalate involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane of bacteria and fungi, leading to cell death. In cancer therapy, it inhibits key enzymes involved in cell proliferation, thereby preventing the growth and spread of cancer cells .
The molecular targets of this compound include enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. By inhibiting these enzymes, the compound effectively halts the growth of microbial and cancer cells .
Comparaison Avec Des Composés Similaires
2-Pyrazin-ethylamineoxalate can be compared with other pyrazine derivatives such as pyrazinamide, pyrazinecarboxamide, and pyrazinecarboxylic acid. While these compounds share a similar core structure, they differ in their functional groups and biological activities .
Pyrazinamide: Used as an anti-tuberculosis agent, it targets the mycobacterial cell wall and inhibits its synthesis.
Pyrazinecarboxamide: Known for its antiviral and anticancer properties, it inhibits viral replication and induces apoptosis in cancer cells.
Pyrazinecarboxylic acid: Exhibits antimicrobial and anti-inflammatory activities, making it useful in treating infections and inflammatory conditions.
The uniqueness of this compound lies in its versatile applications across various fields, from chemistry and biology to medicine and industry. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications .
Propriétés
Formule moléculaire |
C8H11N3O4 |
|---|---|
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
oxalic acid;2-pyrazin-2-ylethanamine |
InChI |
InChI=1S/C6H9N3.C2H2O4/c7-2-1-6-5-8-3-4-9-6;3-1(4)2(5)6/h3-5H,1-2,7H2;(H,3,4)(H,5,6) |
Clé InChI |
NXFSMZLFZCOQIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)CCN.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




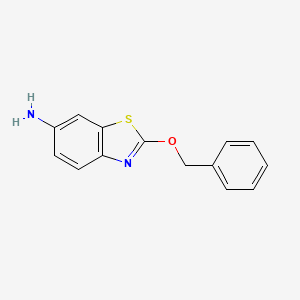
![(1S,4S)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13240061.png)
![tert-Butyl 2-[N-(3-methylpyrrolidin-3-yl)acetamido]acetate](/img/structure/B13240064.png)
![2-[(1-Phenylpropyl)amino]propan-1-ol](/img/structure/B13240068.png)
